

# A Comparative Analysis of Desbutal and Dexamyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For informational and research purposes only. **Desbutal** and Dexamyl are discontinued and controlled substances with a high potential for abuse and are not available for prescription.

This guide provides a detailed comparative analysis of **Desbutal** and Dexamyl, two historical pharmaceutical products that combined a central nervous system (CNS) stimulant with a depressant. This document is intended for researchers, scientists, and drug development professionals, summarizing available data on their composition, mechanism of action, and pharmacological profiles.

## **Introduction and Composition**

**Desbutal** and Dexamyl were prescription medications from the mid-20th century, primarily used for conditions such as depression, obesity, and narcolepsy.[1][2] Their formulation was based on the principle of using a barbiturate to counteract the potential adverse effects of an amphetamine, such as agitation and anxiety.[1][3]

Table 1: Composition of **Desbutal** and Dexamyl



| Feature               | Desbutal                                                                                                           | Dexamyl                                                                                                          |  |
|-----------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|--|
| Manufacturer          | Abbott Laboratories[1][2]                                                                                          | Smith, Kline & French[3]                                                                                         |  |
| Stimulant Component   | Methamphetamine Hydrochloride[1]                                                                                   | Dextroamphetamine Sulfate[3]                                                                                     |  |
| Depressant Component  | Pentobarbital Sodium[1]                                                                                            | Amobarbital[3]                                                                                                   |  |
| Standard Dosage Forms | Tablets with 5 mg, 10 mg, or 15 mg of methamphetamine and 30 mg, 60 mg, or 90 mg of pentobarbital respectively.[1] | Tablets and capsules, with one common formulation containing 5 mg of dextroamphetamine and 32 mg of amobarbital. |  |
| Discontinuation       | No longer manufactured due to high potential for abuse and dependence.[1][2]                                       | Discontinued in 1982 in favor of newer antidepressants with lower abuse potential.[3]                            |  |

**Desbutal** was notably designed as a biphasic tablet, with the pentobarbital sodium in an immediate-release yellow half and the methamphetamine hydrochloride in a sustained-release blue half.[1] This design was intended to provide a more controlled pharmacokinetic profile.[1]

## **Mechanism of Action**

The therapeutic and adverse effects of **Desbutal** and Dexamyl are a direct result of the synergistic and antagonistic interactions of their constituent compounds.

Stimulant Component: Both methamphetamine and dextroamphetamine are potent CNS stimulants that primarily act on the monoaminergic systems.[4][5] They increase the synaptic levels of dopamine, norepinephrine, and to a lesser extent, serotonin by blocking their reuptake and promoting their release from presynaptic neurons.[5] This action results in increased alertness, mood elevation, and appetite suppression.[6][7] Methamphetamine's additional methyl group may make it more lipophilic than dextroamphetamine, potentially allowing it to cross the blood-brain barrier more readily.[8]

Depressant Component: Pentobarbital and amobarbital are barbiturates that act as positive allosteric modulators of the GABA-A receptor. By binding to this receptor, they prolong the







duration of chloride channel opening induced by GABA, leading to enhanced inhibitory neurotransmission. This results in sedative, anxiolytic, and hypnotic effects.

The combination of these two drug classes was intended to produce the desired therapeutic effects of the stimulant while mitigating its unwanted side effects with the calming action of the barbiturate.[1][3]





Click to download full resolution via product page

Caption: Mechanism of barbiturate action on the GABA-A receptor.



## **Pharmacokinetic Profiles**

The pharmacokinetics of these combination drugs are complex due to the differing absorption, distribution, metabolism, and excretion of their components.

Table 2: Comparative Pharmacokinetics of Active Components

| Parameter                    | Methampheta<br>mine                                         | Dextroamphet amine                                   | Pentobarbital                     | Amobarbital                       |
|------------------------------|-------------------------------------------------------------|------------------------------------------------------|-----------------------------------|-----------------------------------|
| Time to Peak<br>Plasma Conc. | ~3.13 hours<br>(oral)                                       | ~3 hours<br>(immediate-<br>release)                  | [5] 1-2 hours                     | 1-2 hours                         |
| Elimination Half-<br>Life    | 6 to 15 hours<br>(pH-dependent)                             | [9] ~10 hours in adults                              | [10] 15-50 hours                  | 8-42 hours                        |
| Metabolism                   | Hepatic<br>(CYP2D6), N-<br>demethylation to<br>amphetamine. | [9] Hepatic<br>(CYP2D6) to<br>active<br>metabolites. | [5] Hepatic                       | Hepatic                           |
| Excretion                    | Primarily renal (pH-dependent).                             | [9] Primarily renal.                                 | Primarily renal (as metabolites). | Primarily renal (as metabolites). |

Note: Pharmacokinetic parameters can vary significantly based on individual factors such as age, genetics, and urinary pH.

# **Experimental Protocols & Clinical Data**

Detailed clinical trials comparing **Desbutal** and Dexamyl directly are scarce in modern literature due to their discontinued status. The available information is largely from historical clinical use and a limited number of older studies.

A hypothetical experimental protocol to compare the efficacy and side-effect profile of such combination drugs would likely involve a double-blind, placebo-controlled, crossover study design.

Hypothetical Experimental Workflow





Click to download full resolution via product page

Caption: A hypothetical workflow for a clinical trial comparing two active drugs and a placebo.



A 1967 study compared the effects of Dexamyl, a placebo, and Lucofen on moods, emotions, and motivations, indicating its use in clinical research of the era. H[11]owever, modern, robust comparative efficacy data is not available.

## **Abuse Potential and Discontinuation**

Both **Desbutal** and Dexamyl were found to have a high potential for abuse and psychological dependence, which ultimately led to their discontinuation. T[1][2][3]he combination of a stimulant and a depressant created a unique psychoactive effect that was sought after for non-medical use. T[3][12]he barbiturate component, in particular, contributed significantly to the risk of dependence. O[13]verdose was a serious concern, with the toxicity of the barbiturate component often being the life-limiting factor. T[1]he discontinuation of these drugs was part of a broader shift in medicine towards developing treatments with better safety profiles and lower abuse liability, such as MAOIs and tricyclic antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Desbutal Wikipedia [en.wikipedia.org]
- 2. About: Desbutal [dbpedia.org]
- 3. Dexamyl Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dextroamphetamine-Amphetamine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy Desbutal | 8028-71-5 [smolecule.com]
- 7. dictionary.com [dictionary.com]
- 8. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.defense.gov [media.defense.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]



- 11. Effects of placebo, Dexamyl, and Lucofen on moods, emotions, and motivations -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit The heart of the internet [reddit.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Desbutal and Dexamyl: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15387535#comparative-analysis-of-desbutal-and-dexamyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com